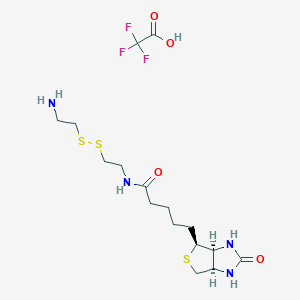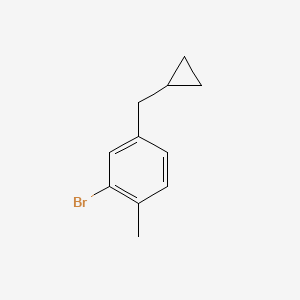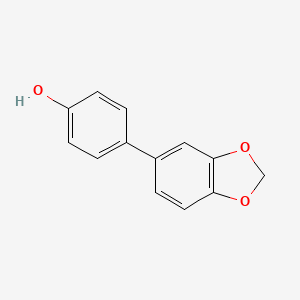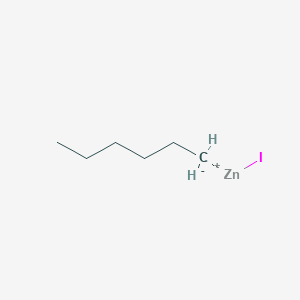![molecular formula C42H40O6P2 B6316396 (S)-(4,4',5,5',6,6'-Hexamethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphane) CAS No. 133545-30-9](/img/structure/B6316396.png)
(S)-(4,4',5,5',6,6'-Hexamethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(4,4’,5,5’,6,6’-Hexamethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diphenylphosphane) is a chiral diphosphine ligand known for its application in asymmetric catalysis. This compound is characterized by its biphenyl backbone substituted with methoxy groups and diphenylphosphane moieties, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4,4’,5,5’,6,6’-Hexamethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diphenylphosphane) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of Diphenylphosphane Groups:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(4,4’,5,5’,6,6’-Hexamethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diphenylphosphane) undergoes various chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: The compound can participate in reduction reactions, often facilitated by transition metal catalysts.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild oxidizing conditions.
Reduction: Transition metal catalysts such as palladium or rhodium.
Substitution: Nucleophiles like alkoxides or amines.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced biphenyl derivatives.
Substitution: Functionalized biphenyl compounds with varied substituents.
Aplicaciones Científicas De Investigación
(S)-(4,4’,5,5’,6,6’-Hexamethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diphenylphosphane) is widely used in scientific research due to its role as a ligand in asymmetric catalysis. Its applications include:
Chemistry: Used in the synthesis of chiral molecules, particularly in asymmetric hydrogenation and hydroformylation reactions.
Biology: Employed in the development of chiral drugs and bioactive compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The compound exerts its effects primarily through its role as a ligand in catalytic processes. The diphenylphosphane groups coordinate with transition metals, forming complexes that facilitate various chemical transformations. The chiral nature of the ligand induces enantioselectivity in the reactions, leading to the preferential formation of one enantiomer over the other.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand used in coordination chemistry.
Bis[(2-diphenylphosphino)phenyl] ether: Known for its wide bite angle and flexibility in catalytic applications.
1,1’-Bis(diphenylphosphino)ferrocene: A versatile ligand with applications in various catalytic processes.
Uniqueness
(S)-(4,4’,5,5’,6,6’-Hexamethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diphenylphosphane) stands out due to its chiral nature and the presence of methoxy groups, which enhance its solubility and reactivity. Its ability to induce high enantioselectivity in catalytic reactions makes it a valuable tool in asymmetric synthesis.
Propiedades
IUPAC Name |
[2-(6-diphenylphosphanyl-2,3,4-trimethoxyphenyl)-3,4,5-trimethoxyphenyl]-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H40O6P2/c1-43-33-27-35(49(29-19-11-7-12-20-29)30-21-13-8-14-22-30)37(41(47-5)39(33)45-3)38-36(28-34(44-2)40(46-4)42(38)48-6)50(31-23-15-9-16-24-31)32-25-17-10-18-26-32/h7-28H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTHLSFAUKKSGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1OC)OC)C2=C(C=C(C(=C2OC)OC)OC)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H40O6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[cis-3-(Dimethylamino)cyclobutyl]methanol](/img/structure/B6316380.png)

![1-((((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6316394.png)



